Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-
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Overview
Description
Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is a complex organic compound with a unique structure It is characterized by the presence of an acetamide group attached to a quinoline derivative, which is further substituted with ethoxyethoxy and tetrahydrotrimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- typically involves multiple steps. One common method includes the reaction of a quinoline derivative with ethoxyethoxyethyl bromide under basic conditions to introduce the ethoxyethoxyethyl group. This is followed by the acylation of the resulting intermediate with acetic anhydride to form the acetamide group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with a basic acetamide structure.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Quinoline derivatives: Compounds with a similar quinoline core structure but different substituents.
Uniqueness
Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyethoxyethyl and tetrahydrotrimethyl substitutions enhance its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
71673-02-4 |
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Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]acetamide |
InChI |
InChI=1S/C20H32N2O3/c1-6-24-11-12-25-10-9-22-19-13-17(21-16(3)23)7-8-18(19)15(2)14-20(22,4)5/h7-8,13,15H,6,9-12,14H2,1-5H3,(H,21,23) |
InChI Key |
YZQNQZZRLALPOT-UHFFFAOYSA-N |
Isomeric SMILES |
CCOCCOCCN1C2=C(C=CC(=C2)NC(=O)C)[C@@H](CC1(C)C)C |
Canonical SMILES |
CCOCCOCCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |
Origin of Product |
United States |
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